molecular formula C7H8O4S B1663762 P-Cresol sulfate CAS No. 3233-58-7

P-Cresol sulfate

Cat. No.: B1663762
CAS No.: 3233-58-7
M. Wt: 188.20 g/mol
InChI Key: WGNAKZGUSRVWRH-UHFFFAOYSA-N
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Description

p-Cresol sulfate (pCS) is a protein-bound uremic toxin of significant research interest, primarily generated through gut microbial fermentation of the aromatic amino acids tyrosine and phenylalanine . In research settings, this compound has been identified as a key metabolite in the gut-kidney axis, with studies demonstrating its elevated levels in chronic kidney disease (CKD) where it accumulates due to impaired renal excretion . Its primary research applications include the study of toxin-mediated mechanisms in CKD progression, cardiovascular disease linked to uremia, and the metabolic interplay between the gut microbiome and host health . Mechanistically, this compound is reported to induce oxidative stress in renal tubular cells and promote the calcification of vascular smooth muscle cells, providing models for investigating tissue damage and fibrosis . Furthermore, this compound can interact with drug metabolism pathways; it potently inhibits the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9, which may alter the pharmacokinetics of co-administered drugs like mycophenolic acid . Beyond nephrology, this compound is a compound of interest in neurological and neurodevelopmental research, as it can cross the blood-brain barrier and has been studied in contexts such as Parkinson's disease and autism spectrum disorder (ASD) . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNAKZGUSRVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404921
Record name p-Cresol sulfate
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3233-58-7
Record name p-Cresol sulfate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol sulfate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587
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Record name p-Cresol sulfate
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Record name P-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Industrial Preparation of p-Cresol

Toluene Sulfonation Alkali Fusion Method

This method dominates industrial production due to its scalability and cost efficiency. The process comprises five stages:

Sulfonation of Toluene

Toluene reacts with sulfur trioxide-enriched sulfuric acid (oleum) at 105–120°C to form p-methyl benzenesulfonic acid. The exothermic reaction requires precise temperature control to avoid ortho-isomer formation.

Reaction Conditions

Parameter Value
Toluene : Oleum ratio 1 : 4–6 (mass basis)
Temperature 105–120°C
Reaction time 4–6 hours
Yield of p-methyl benzenesulfonic acid 88–92%

The sulfonated mixture is centrifuged to isolate solid p-methyl benzenesulfonic acid, which is then dissolved in water for neutralization.

Neutralization with Sodium Sulfite

p-Methyl benzenesulfonic acid reacts with sodium sulfite (Na₂SO₃) at 75–105°C to form sodium p-toluenesulfonate. Excess sodium sulfite ensures complete conversion, with SO₂ gas byproduct captured for reuse.

Neutralization Parameters

Parameter Value
p-Methyl benzenesulfonic acid : Na₂SO₃ 1 : 0.6–1 (mass basis)
pH 1–5
Temperature 75–105°C
Alkaline Fusion to p-Cresol Sodium

Sodium p-toluenesulfonate undergoes fusion with sodium hydroxide (NaOH) at 340–380°C, producing p-cresol sodium. This step requires specialized alkali-melting vessels resistant to high-temperature corrosion.

Alkaline Fusion Data

Parameter Value
NaOH : Sodium p-toluenesulfonate 1.8–2.5 : 1 (mass basis)
Temperature 340–380°C
Reaction time 2–3 hours
Acidification to p-Cresol

p-Cresol sodium is acidified with sulfuric acid (H₂SO₄) at pH 3–6, yielding crude p-cresol. The product is purified via distillation and crystallization to achieve >99% purity.

Alternative Synthesis Routes

While the sulfonation method is predominant, other routes include:

Chlorination-Hydrolysis of Toluene

Toluene is chlorinated to parachlorotoluene, which is hydrolyzed under high-pressure steam (425°C, SiO₂ catalyst). However, this method yields a 1:2:1 mixture of o-, m-, and p-cresols, necessitating costly separation.

Cumene Peroxidation

Cumene (isopropyl benzene) is oxidized to cumene hydroperoxide, which is cleaved to phenol and acetone. Methylation of phenol produces cresols, but this route is less selective for p-cresol.

Sulfation of p-Cresol to p-Cresol Sulfate

p-Cresol is sulfated using sulfur trioxide (SO₃) in a controlled reaction to avoid over-sulfonation.

Sulfation Parameters

Parameter Value
p-Cresol : SO₃ molar ratio 1 : 1.05–1.1
Temperature 50–70°C
Solvent Dichloroethane
Yield 85–90%

The crude product is neutralized with sodium bicarbonate, and this compound is isolated via crystallization.

Environmental and Operational Innovations

The CN105906481A patent introduces closed-loop systems to mitigate environmental impact:

  • Waste Acid Recycling : Spent sulfuric acid from sulfonation is reconcentrated and reused.
  • SO₂ Recovery : Gaseous SO₂ from neutralization is absorbed to regenerate sodium sulfite.
  • Continuous Centrifugation : Replaces batch centrifugation, reducing processing time by 30%.

Challenges and Optimization Strategies

Corrosion Management

High-temperature alkaline fusion (340–380°C) necessitates nickel-alloy reactors to withstand caustic conditions. The patent proposes layered refractory linings in alkali-melting vessels to extend equipment lifespan.

Byproduct Formation

Dimethyl ether and biphenyl derivatives may form during sulfonation. These are minimized by maintaining reaction pH below 5 and using excess toluene.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Biomarker for Chronic Kidney Disease

p-Cresol sulfate is recognized as a significant biomarker for chronic kidney disease (CKD). Elevated levels of PCS in the bloodstream indicate impaired kidney function and are associated with increased morbidity in CKD patients. Research has shown that PCS accumulation can lead to various health complications, including cardiovascular diseases and metabolic disorders .

Case Study: Uremic Toxins and Their Effects

A study demonstrated that PCS levels correlated with vascular permeability in patients with CKD. The findings indicated that PCS could compromise endothelial cell integrity, leading to increased vascular permeability and subsequent complications in kidney insufficiency . This establishes PCS not only as a biomarker but also as a potential therapeutic target for managing CKD-related complications.

Microbiota Research

This compound serves as an important indicator in studies of gut microbiota. It is produced by the fermentation of dietary tyrosine by gut bacteria, and its levels can reflect changes in microbial diversity. Research has shown that patients with end-stage renal disease (ESRD) exhibit altered gut microbiota profiles, characterized by higher levels of bacteria that produce PCS .

Case Study: Antibiotic Treatment Monitoring

In a study involving fecal microbiota transplantation (FMT), urinary levels of PCS were monitored to assess the effectiveness of antibiotic treatments. The results indicated that changes in PCS levels could serve as a sensitive marker for evaluating the success of FMT and antibiotic therapies . This highlights the role of PCS in understanding gut health and treatment efficacy.

Implications in Drug Metabolism

PCS has been implicated in drug metabolism, particularly concerning analgesics like acetaminophen. High urinary concentrations of PCS can interfere with the sulfonation processes necessary for acetaminophen metabolism, suggesting that individuals with elevated PCS may require adjusted dosages to avoid toxicity .

Table: Impact of this compound on Drug Metabolism

DrugEffect of this compoundImplication
AcetaminophenCompetes with sulfonation pathwaysDose adjustments may be needed
AntibioticsBiomarker for treatment efficacyReflects microbiota changes

Neurological Research

Emerging evidence suggests that PCS may have neurological implications, particularly concerning arterial calcification and insulin resistance. Studies have shown that exposure to PCS can trigger metabolic disturbances, including impaired glucose homeostasis, which may contribute to conditions like diabetes .

Case Study: Insulin Resistance

In animal models, administration of PCS resulted in significant changes in lipid metabolism and glucose regulation, indicating its potential role in metabolic diseases . This underscores the need for further research into the neurological impacts of PCS.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

p-Cresol sulfate (p-CS) is a significant protein-bound uremic toxin primarily generated from the intestinal fermentation of dietary proteins. It has garnered attention due to its biological activity and implications in various health conditions, particularly chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its metabolic pathways, cellular effects, and clinical significance.

Metabolism and Formation

p-Cresol is produced through the microbial degradation of tyrosine in the gut. It undergoes sulfation in the liver to form this compound, which is then released into circulation. The balance between p-CS and its glucuronide form (p-cresyl glucuronide) can be influenced by kidney function, with CKD patients often exhibiting elevated levels of p-CS due to impaired renal clearance .

Inflammatory Response

Research indicates that this compound plays a role in modulating inflammatory processes, particularly in renal cells. In vitro studies have demonstrated that p-CS induces the expression of pro-inflammatory cytokines in cultured proximal renal tubular cells. This response is comparable to that elicited by indoxyl sulfate (IS), another uremic toxin, suggesting a shared pathway in promoting kidney injury .

  • Key Findings:
    • Gene Expression: Sixteen gene clusters related to inflammation were upregulated upon treatment with p-CS.
    • Cytokine Release: Major cytokines involved include IL-6 and TNF-α, which are critical in the inflammatory cascade .

Impact on Vascular Integrity

Recent studies have highlighted the detrimental effects of p-Cresol on endothelial cells, particularly during conditions of kidney insufficiency. p-CS has been shown to disrupt vascular endothelial cadherin (VE-cadherin) and F-actin stress fibers, leading to increased vascular permeability. This suggests that elevated levels of p-CS may contribute to cardiovascular complications often observed in CKD patients .

Association with Chronic Kidney Disease

Elevated serum levels of this compound are associated with increased mortality and cardiovascular events in patients with CKD. Its accumulation reflects a decline in kidney function and correlates with the severity of uremic toxicity. Studies have shown that interventions aimed at reducing protein intake or modifying gut microbiota can lower serum levels of p-CS, potentially improving outcomes for CKD patients .

Biomarker for Treatment Monitoring

This compound serves as a sensitive biomarker for monitoring therapeutic interventions such as fecal microbiota transplantation (FMT). Research has indicated that following FMT, urinary levels of p-CS increase significantly, providing a rapid assessment tool for evaluating treatment efficacy in conditions like recurrent Clostridium difficile infection .

Case Studies

  • Kidney Function and Uremic Toxins:
    A study involving patients with end-stage renal disease found a direct correlation between elevated p-CS levels and increased inflammatory markers, underscoring its role as a mediator of systemic inflammation .
  • Fecal Microbiota Transplantation:
    In patients undergoing FMT for recurrent infections, significant changes in urinary metabolites including p-CS were observed, indicating its potential as a marker for gut microbiome modulation and treatment response .

Summary Table of Findings

Aspect Details
Metabolic Pathway Formed from tyrosine degradation; sulfated in the liver
Inflammatory Role Induces pro-inflammatory cytokines; enhances renal injury
Vascular Effects Disrupts endothelial integrity; increases permeability
Clinical Relevance Elevated levels linked to CKD severity; biomarker for treatment monitoring
Intervention Impact Reduction via dietary changes or microbiota modulation improves outcomes

Q & A

Q. How is p-Cresol sulfate metabolized in the human body?

this compound is a gut microbiota-host co-metabolite. Intestinal anaerobes (e.g., Clostridium spp.) metabolize tyrosine and phenylalanine into p-cresol, which is absorbed and sulfated in the liver or intestinal mucosa by sulfotransferases (SULT1A1) to form this compound . Key methodological considerations:

  • Use germ-free animal models to study microbial contributions.
  • Quantify fecal p-cresol and serum sulfate conjugates via LC-MS/MS.
  • Monitor enzyme activity using hepatic microsomal assays .

Q. What analytical methods are used to quantify this compound in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity, especially given this compound’s low molecular weight (188.2 g/mol) .
  • Nuclear Magnetic Resonance (NMR) enables untargeted metabolomic profiling but requires high sample volumes .
  • Pre-analytical considerations : Acid hydrolysis of samples to release protein-bound this compound, as >90% circulates bound to albumin .

Q. What is the role of gut microbiota in this compound production?

  • Specific bacterial taxa (e.g., Clostridioides difficile) encode 4-hydroxyphenylacetate decarboxylase (hpdB/C), which converts dietary tyrosine to p-cresol .
  • Methodological approaches:
    • Metagenomic sequencing of fecal samples to identify p-cresol-producing bacteria.
    • In vitro fermentation assays with tyrosine supplementation .

Q. How does this compound act as a uremic toxin in chronic kidney disease (CKD)?

  • This compound accumulates in CKD due to impaired renal excretion, contributing to cardiovascular disease (CVD) via endothelial dysfunction and oxidative stress .
  • Key findings:
    • In CKD patients, a 1 μM increase in free p-cresol serum levels raised CVD risk (adjusted HR = 1.39, p=0.04) .
    • In vitro, this compound inhibits endothelial progenitor cell proliferation and angiogenesis .

Advanced Research Questions

Q. How does this compound influence drug metabolism pathways, particularly sulfation reactions?

  • Competitive inhibition : this compound competes with drugs like acetaminophen for sulfotransferases, reducing acetaminophen sulfate/glucuronide ratios (p<0.001) .
  • Experimental design:
    • Pharmacometabonomic profiling of predose urine to predict sulfation capacity.
    • Hepatic SULT1A1 inhibition assays with p-cresol co-incubation .

Q. What experimental models are appropriate for studying the renal excretion mechanisms of this compound?

  • In vitro models : Human proximal tubule cells or rat renal cortical slices to study organic anion transporter (OAT)-mediated uptake. OAT3 inhibitors (e.g., probenecid) reduce clearance by >50% .
  • In vivo models : CKD rodent models with OAT3 knockout to assess tubular secretion .

Q. How can researchers resolve contradictory findings regarding this compound’s role in immune modulation?

  • Context-dependent effects:
    • In CKD, this compound promotes inflammation (↑ IL-6, TNF-α) .
    • In community-acquired pneumonia (CAP), lower serum levels correlate with impaired monocyte defense (↓ IL-12, ↑ IL-10) .
  • Methodological solutions:
    • Stratify analyses by disease subtype and microbiota composition.
    • Use multi-omics integration (metabolomics + transcriptomics) to identify tissue-specific pathways .

Q. What statistical approaches are recommended for analyzing the association between this compound and neurodegenerative disease progression?

  • Cohort studies : Multivariate Cox regression adjusted for age, renal function, and microbiome diversity .
  • Machine learning : Identify this compound as a biomarker for Parkinson’s disease (PD) subtypes (e.g., PD with REM sleep behavior disorder) .
  • Key finding: this compound levels were elevated in PD-RBD patients (VIP score = 2.94) but not in PD without RBD .

Q. How does this compound interact with oxidative stress and inflammatory pathways in cardiovascular pathologies?

  • Mechanisms:
    • Induces mitochondrial ROS in endothelial cells (↑ 8-OHdG levels).
    • Suppresses glutathione synthesis, exacerbating oxidative damage .
  • Experimental validation:
    • Treat human aortic endothelial cells with this compound (50–200 μM) and measure ROS via DCFH-DA assay .

Q. What are the methodological considerations when designing longitudinal studies to assess this compound as a predictor of clinical outcomes?

  • Baseline measurements : Plasma this compound, microbiome diversity, and renal function (eGFR).
  • Follow-up : Monitor CVD events, dialysis initiation, or mortality over ≥3 years .
  • Confounding adjustments : Include Framingham risk factors, diet, and concomitant medications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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